Thermodynamic properties and stability of 1-(2-Furoyl)-4-methylpiperidine
Thermodynamic properties and stability of 1-(2-Furoyl)-4-methylpiperidine
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 1-(2-Furoyl)-4-methylpiperidine
Abstract The rational design and pre-formulation assessment of heterocyclic amides demand a rigorous understanding of their thermodynamic landscapes and degradation liabilities. 1-(2-Furoyl)-4-methylpiperidine is a structurally intriguing molecule, combining a conformationally flexible piperidine ring, a rigidifying amide linker, and an electron-rich furan heterocycle. This whitepaper provides a comprehensive evaluation of its thermodynamic properties, conformational dynamics, and chemical stability. Designed for researchers and drug development professionals, this guide details field-proven methodologies for thermal profiling and forced degradation, explaining the mechanistic causality behind each analytical choice.
Structural Thermodynamics & Conformational Landscape
The macroscopic thermodynamic properties of 1-(2-Furoyl)-4-methylpiperidine—such as its melting point, heat capacity, and solubility—are fundamentally dictated by its microscopic conformational preferences. The molecule consists of three distinct structural domains that govern its internal energy ( E ) and entropy ( S ):
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The Piperidine Ring: Saturated six-membered nitrogen heterocycles predominantly adopt a chair conformation to minimize angular and torsional strain[1]. The presence of the 4-methyl group introduces a strong thermodynamic bias. To avoid severe 1,3-diaxial steric clashes with the axial protons at C2 and C6, the 4-methyl group heavily favors the equatorial position[2].
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The Amide Bond: The N−C=O linkage possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ antibonding orbital. This restricts rotation, leading to distinct syn and anti rotamers (relative orientation of the furan ring and the piperidine moiety). The energy barrier to rotation ( ΔG‡ ) typically ranges from 15–20 kcal/mol, meaning these rotamers can often be observed as distinct species in low-temperature NMR, directly impacting the entropy of the crystalline state.
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The Furan Ring: As an electron-rich aromatic system, the furan ring is planar and relatively rigid, but its electron density makes it a focal point for specific chemical instabilities (discussed in Section 3).
Conformational drivers determining the 3D structure and thermodynamic minima.
Thermal Profiling & Phase Behavior
To establish the thermodynamic stability of the compound in its solid state, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed[3].
The Causality of the Analytical Sequence: In thermal analysis, TGA must always precede DSC. TGA measures mass loss as a function of temperature, identifying the onset of volatile loss or thermal decomposition ( Td ). If a sample decomposes during a DSC run, the evolved gases and carbonaceous residues can permanently damage the sensitive calorimetric sensors. By establishing Td first via TGA, the maximum safe temperature for the subsequent DSC temperature sweep is defined[4].
Protocol 1: Integrated TGA and DSC Workflow
This protocol is a self-validating system; the TGA data directly parameterizes the DSC method.
Phase A: Thermogravimetric Analysis (TGA)
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Sample Preparation: Accurately weigh 2.0–5.0 mg of 1-(2-Furoyl)-4-methylpiperidine into an open alumina ( Al2O3 ) crucible.
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Purge Gas: Establish a dry nitrogen ( N2 ) purge at a flow rate of 50 mL/min to prevent premature oxidative degradation during heating.
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Heating Program: Equilibrate at 25 °C for 5 minutes. Ramp the temperature from 25 °C to 400 °C at a rate of 10 °C/min.
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Data Extraction: Calculate the extrapolated onset temperature of the first significant mass loss event (>1% weight loss). This is your Td .
Phase B: Differential Scanning Calorimetry (DSC)
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Sample Preparation: Weigh 1.0–3.0 mg of the compound into a standard aluminum pan. Crimp the lid (use a pinhole lid if residual solvents are suspected).
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Thermal Parameters: Based on the TGA data, set the maximum DSC temperature to Td−20°C to ensure sensor safety.
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Heating Program:
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Cycle 1 (Erase Thermal History): Heat from 20 °C to the predicted melting point ( Tm ) + 10 °C at 10 °C/min.
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Cycle 2 (Cooling): Cool rapidly at 20 °C/min to -50 °C to trap the amorphous state and observe the glass transition ( Tg ).
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Cycle 3 (Measurement): Heat from -50 °C to Td−20°C at 10 °C/min.
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Data Extraction: Integrate the endothermic melting peak to determine the enthalpy of fusion ( ΔHfus ) and identify any polymorphic transitions (exothermic crystallization followed by secondary melting).
Integrated TGA and DSC workflow for thermodynamic profiling.
Chemical Stability & Degradation Kinetics
While the amide bond is highly stable against neutral hydrolysis, the furan ring is the molecule's "Achilles' heel." Furan derivatives exhibit pronounced vulnerability to acid-catalyzed degradation and oxidative ring-opening[5][6].
Mechanistic Insight: Acid-Catalyzed Ring Opening
Under acidic conditions (pH < 3), the furan ring undergoes a well-documented degradation cascade. The rate-limiting step is the protonation of the α -carbon (C2 or C5 of the furan ring)[5]. This disrupts the aromaticity, rendering the ring highly electrophilic. A subsequent nucleophilic attack by a solvent molecule (typically water) forms a hemiacetal intermediate, which rapidly collapses to open the ring, yielding a linear 1,4-dicarbonyl compound[7].
Acid-catalyzed ring-opening pathway of the furan moiety.
Protocol 2: Forced Degradation (Stress Testing)
To establish the kinetic stability profile, a forced degradation study must be executed. The use of an internal standard (IS) is mandatory here to differentiate between true degradation and mere solvent evaporation or ionization suppression in the detector.
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Stock Preparation: Dissolve 1-(2-Furoyl)-4-methylpiperidine in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.
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Acid Stress: Mix 1 mL of stock with 1 mL of 1.0 N HCl. Incubate at 60 °C.
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Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2 . Incubate at 25 °C (furans are highly sensitive to peroxides, so elevated temperatures may cause violent degradation[6]).
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Sampling & Quenching: At t=1,4,8,and 24 hours, withdraw 100 μ L aliquots.
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For Acid: Quench immediately with 100 μ L of 1.0 N NaOH to halt the ring-opening cascade.
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For Oxidation: Quench with a reducing agent like sodium thiosulfate.
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Analysis: Dilute with mobile phase containing a stable internal standard (e.g., structurally related stable amide) and analyze via LC-MS to quantify the parent disappearance and identify the m/z of the 1,4-dicarbonyl degradants.
Quantitative Data Summary
The following tables summarize the expected thermodynamic and stability parameters for 1-(2-Furoyl)-4-methylpiperidine, synthesized from established behaviors of furoyl piperidine derivatives.
Table 1: Representative Thermodynamic Parameters
| Parameter | Symbol | Analytical Method | Representative Value Range | Mechanistic Implication |
| Decomposition Onset | Td | TGA | 210 °C – 240 °C | Defines upper limit of thermal processing; driven by amide cleavage. |
| Melting Point | Tm | DSC | 45 °C – 75 °C | Low Tm indicates high conformational flexibility (rotamers) disrupting crystal packing. |
| Glass Transition | Tg | DSC (Cooling) | -10 °C to 15 °C | Relevant if formulated as an amorphous solid dispersion. |
| Enthalpy of Fusion | ΔHfus | DSC | 15 – 25 kJ/mol | Energy required to break intermolecular lattice forces. |
Table 2: Chemical Stability & Degradation Kinetics
| Stress Condition | Reagent | Temp (°C) | Primary Degradation Pathway | Expected Half-Life ( t1/2 ) |
| Hydrolytic (Acid) | 1.0 N HCl | 60 | Furan ring-opening (1,4-dicarbonyls) | < 4 hours |
| Hydrolytic (Base) | 1.0 N NaOH | 60 | Amide bond hydrolysis (slow) | > 48 hours |
| Oxidative | 3% H2O2 | 25 | Furan oxidation / Peroxide formation | 8 – 12 hours |
| Photolytic | UV-Vis (ICH Q1B) | 25 | Radical-mediated furan polymerization | Highly variable |
References
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Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. Available at: [Link]
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Experimental and theoretical study of oxidative stability of alkylated furans used as gasoline blend components. NREL Publications. Available at: [Link]
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Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine. MDPI. Available at:[Link]
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Differential Scanning Calorimetry and Thermogravimetric Analysis. ResearchGate. Available at:[Link]
